molecular formula C21H16Cl2N4O2S B14971757 N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide

N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B14971757
M. Wt: 459.3 g/mol
InChI Key: ZUDRSNFOIFWTIP-UHFFFAOYSA-N
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Description

N-(3,4-DICHLOROPHENYL)-2-{[2-(4-METHOXYPHENYL)IMIDAZO[1,2-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of dichlorophenyl and methoxyphenyl groups, linked through an imidazo[1,2-b]pyridazine core, and is further connected to an acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-2-{[2-(4-METHOXYPHENYL)IMIDAZO[1,2-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, which is synthesized through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the 3,4-dichlorophenyl and 4-methoxyphenyl groups through nucleophilic substitution reactions. The final step includes the formation of the acetamide linkage, often achieved through amidation reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-2-{[2-(4-METHOXYPHENYL)IMIDAZO[1,2-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-2-{[2-(4-METHOXYPHENYL)IMIDAZO[1,2-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-2-{[2-(4-METHOXYPHENYL)IMIDAZO[1,2-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DICHLOROPHENYL)-2-{[2-(4-HYDROXYPHENYL)IMIDAZO[1,2-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE
  • N-(3,4-DICHLOROPHENYL)-2-{[2-(4-FLUOROPHENYL)IMIDAZO[1,2-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE
  • N-(3,4-DICHLOROPHENYL)-2-{[2-(4-CHLOROPHENYL)IMIDAZO[1,2-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE

Uniqueness

The uniqueness of N-(3,4-DICHLOROPHENYL)-2-{[2-(4-METHOXYPHENYL)IMIDAZO[1,2-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, the presence of the methoxy group may enhance its solubility and interaction with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H16Cl2N4O2S

Molecular Weight

459.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanylacetamide

InChI

InChI=1S/C21H16Cl2N4O2S/c1-29-15-5-2-13(3-6-15)18-11-27-19(25-18)8-9-21(26-27)30-12-20(28)24-14-4-7-16(22)17(23)10-14/h2-11H,12H2,1H3,(H,24,28)

InChI Key

ZUDRSNFOIFWTIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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